molecular formula C12H22N4 B2988159 {1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine CAS No. 1006484-01-0

{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine

Cat. No. B2988159
CAS RN: 1006484-01-0
M. Wt: 222.336
InChI Key: RXBPTPBXVPVNGT-UHFFFAOYSA-N
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Description

The compound “{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine” is complex. It includes a pyrazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms . The specific 3D structure of this compound is not available in the retrieved sources.

Scientific Research Applications

Chemical Industry: Synthesis of Novel Compounds

The versatility of pyrazole derivatives extends to the chemical industry, where they are used as building blocks for the synthesis of a wide range of novel compounds with various applications.

Each of these applications demonstrates the broad potential of pyrazole derivatives in scientific research and industry. The compound “{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine” could play a significant role in these areas due to its unique chemical structure and the biological activities associated with pyrazole derivatives .

properties

IUPAC Name

[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-2-16-10-12(7-14-16)9-15-5-3-4-11(6-13)8-15/h7,10-11H,2-6,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBPTPBXVPVNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCCC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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